![molecular formula C13H13BrN2S B2630820 1-allyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole CAS No. 1207011-46-8](/img/structure/B2630820.png)
1-allyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole
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Description
1-Allyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole, also known as ABT-199, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in various cancers, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin's lymphoma (NHL). ABT-199 has shown promising results in preclinical and clinical studies, making it a potential therapeutic agent for the treatment of these cancers.
Scientific Research Applications
Synthesis and Transformation of 1,3-Azoles
The literature reveals a systematic approach to the synthesis of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles. These compounds are synthesized using metallic derivatives of imidazole and phosphorus halides or through cross-coupling reactions facilitated by palladium catalysts. Such processes underscore the versatility of imidazoles in synthesizing compounds with potential chemical and biological significance. The chemical properties of these derivatives include modification reactions of the phosphorus residue, the azole ring, and recyclization reactions that enable the synthesis of phosphorylated peptidomimetics. These compounds have demonstrated a range of activities, including insecticidal, anti-blastic, sugar-lowering, and antihypertensive properties, showcasing their potential in various scientific and therapeutic applications (Abdurakhmanova et al., 2018).
Application in Medicinal Chemistry
Another significant aspect of imidazole derivatives is their role in medicinal chemistry, particularly through the synthesis of compounds with imidazole scaffolds. These compounds have been identified as selective inhibitors of specific enzymes, such as the p38 mitogen-activated protein (MAP) kinase, which is implicated in proinflammatory cytokine release. The design and synthesis of tri- and tetra-substituted imidazole derivatives, which act as selective inhibitors, highlight the therapeutic potential of these compounds in managing inflammation and related disorders (Scior et al., 2011).
Corrosion Inhibition
Imidazole derivatives, including those related to the compound , have been extensively employed as corrosion inhibitors. Their structure, featuring a 5-membered heterocyclic ring with two nitrogen atoms, enables strong adsorption onto metal surfaces, thus protecting against corrosion. This application is particularly relevant in the petroleum industry, where imidazole and its derivatives offer an environmentally friendly and cost-effective solution to corrosion problems (Sriplai & Sombatmankhong, 2023).
properties
IUPAC Name |
5-(4-bromophenyl)-2-methylsulfanyl-1-prop-2-enylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2S/c1-3-8-16-12(9-15-13(16)17-2)10-4-6-11(14)7-5-10/h3-7,9H,1,8H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEDFKOYRXTYAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1CC=C)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-allyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole |
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